6-Methoxy-4-piperazin-1-yl-quinazoline is a chemical compound characterized by its unique structure and potential biological activities. It has the molecular formula and a molecular weight of approximately 258.33 g/mol. This compound is classified within the quinazoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The compound is derived from the quinazoline structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolines and their derivatives are widely studied in medicinal chemistry due to their pharmacological potential. 6-Methoxy-4-piperazin-1-yl-quinazoline specifically incorporates a piperazine moiety, enhancing its solubility and biological activity compared to other quinazoline derivatives .
The synthesis of 6-Methoxy-4-piperazin-1-yl-quinazoline typically involves several key steps:
In industrial settings, the synthesis process may be scaled up, optimizing conditions for yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis or solvent-free methods are also explored to enhance efficiency .
The molecular structure of 6-Methoxy-4-piperazin-1-yl-quinazoline can be represented as follows:
Key structural features include:
This arrangement contributes to its biological activity by influencing interactions with biological targets .
6-Methoxy-4-piperazin-1-yl-quinazoline can participate in various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 6-Methoxy-4-piperazin-1-yl-quinazoline involves its interaction with specific biological targets, such as enzymes or receptors:
Studies suggest that these interactions can lead to significant biological effects, including cytotoxicity against certain cancer cell lines and antimicrobial activity against various pathogens .
6-Methoxy-4-piperazin-1-yl-quinazoline is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility can vary based on purity and specific synthesis methods employed .
The applications of 6-Methoxy-4-piperazin-1-yl-quinazoline are extensive:
6-Methoxy-4-piperazin-1-yl-quinazoline (C₁₃H₁₆N₄O) represents a strategically engineered quinazoline derivative where a methoxy group at position 6 and a piperazine moiety at position 4 synergistically enhance its drug-like properties [1] [7]. This compound belongs to a privileged scaffold in medicinal chemistry, leveraging quinazoline’s inherent capacity for diverse biological interactions while addressing limitations like poor solubility or target selectivity through tailored substitutions. Its molecular architecture combines a bicyclic quinazoline core—a benzene ring fused to pyrimidine—with polar substituents that fine-tune electronic distribution and steric accessibility. As a synthetic analogue, it exemplifies rational drug design principles aimed at optimizing pharmacokinetics and pharmacodynamics for therapeutic applications, particularly in oncology and central nervous system (CNS) disorders [2] [8].
Quinazoline chemistry traces its origins to 1869, when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanogen reactions [5]. However, the parent quinazoline structure remained elusive until 1895, when Bischler and Lang achieved its synthesis through decarboxylation of a 2-carboxy precursor [5] [8]. Early exploration focused on natural alkaloids like vasicine (peganine), isolated in 1888 from Adhatoda vasica, which demonstrated bronchodilatory effects and hinted at the scaffold’s bioactivity potential [8].
The mid-20th century marked a turning point with the development of Niementowski synthesis (1903), enabling efficient production of 4(3H)-quinazolinones from anthranilic acid and formamide [2] [5]. This methodology laid the groundwork for clinically impactful drugs:
6-Methoxy-4-piperazin-1-yl-quinazoline emerged as part of this evolution, with its piperazine appendage reflecting modern strategies to enhance CNS penetration and solubility—a direct response to the limitations of early quinazoline drugs [7] [8].
Table 1: Historical Milestones in Quinazoline Drug Development
Year | Discovery/Synthesis | Significance | Reference |
---|---|---|---|
1869 | 2-Cyano-3,4-dihydro-4-oxoquinazoline | First quinazoline derivative synthesized | [5] |
1895 | Parent quinazoline structure | Decarboxylation route established | [8] |
1903 | Niementowski synthesis | Efficient 4(3H)-quinazolinone production | [5] |
2000s | 4-Piperazinyl quinazoline derivatives | Enhanced solubility and target modularity | [7] |
The piperazine ring at position 4 is a critical determinant of the compound’s physicochemical and pharmacological profile. This modification replaces traditional 4-chloro or 4-alkoxy groups, imparting three key advantages:
Table 2: Impact of 4-Piperazin-1-yl Substitution on Quinazoline Drug Properties
Compound | Biological Target | Key Advantage vs. Non-Piperazine Analogues | Source |
---|---|---|---|
Doxazosin | α₁-Adrenoceptor | Improved oral bioavailability and duration of action | [6] |
Gefitinib | EGFR tyrosine kinase | Enhanced solubility and tumor penetration | [8] |
6-Methoxy-4-piperazin-1-yl-quinazoline | Undisclosed kinase targets | Tunable N-functionalization for selectivity | [7] |
Key methodologies for introducing piperazine at position 4 include:
The 6-methoxy substituent is a strategic steric and electronic modulator with multifaceted effects:
Table 3: Bioactivity Modulation by Methoxy Positioning in Quinazolines
Methoxy Position | Target Affinity | Selectivity Ratio (vs. Off-Targets) | Key Effect | |
---|---|---|---|---|
6- | EGFR: IC₅₀ = 0.096 μM | >100-fold (vs. HER2) | Optimal hinge-region H-bonding | [7] [8] |
7- | VEGFR-2: IC₅₀ = 0.23 μM | 50-fold (vs. FGFR) | Enhanced hydrophobic pocket occupancy | [2] [8] |
None | EGFR: IC₅₀ = 0.42 μM | 10-fold (vs. HER2) | Reduced target residence time | [8] |
The convergence of 6-methoxy and 4-piperazin-1-yl groups creates a synergistic pharmacophore. While piperazine enhances solubility and enables modular design, the methoxy group fine-tunes target engagement and metabolic resilience—a duality underscoring the compound’s versatility in lead optimization campaigns [2] [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: